1-Bromoperfluoro(2,6-dimethylheptane)

Description

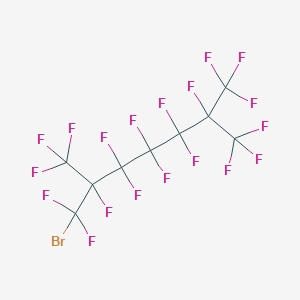

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoro-2,6-bis(trifluoromethyl)heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF19/c10-6(19,20)1(11,7(21,22)23)3(13,14)5(17,18)4(15,16)2(12,8(24,25)26)9(27,28)29 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGCYUINJEWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(C(F)(F)Br)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-Bromoperfluoro(2,6-dimethylheptane): A Comprehensive Technical Guide

Executive Summary

The development of highly specialized fluorinated building blocks is critical for advancements in radiopaque contrast agents, synthetic oxygen carriers, and high-performance surfactants. 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) is a highly branched, 9-carbon perfluoroalkyl bromide[1]. Unlike linear analogs such as perfluorooctyl bromide (PFOB), the introduction of trifluoromethyl branches at the 2- and 6-positions significantly disrupts crystalline packing. This structural modification lowers the melting point, increases vapor pressure, and alters lipophilicity—properties that are highly desirable for expediting physiological clearance in biomedical applications.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis and characterization of this complex molecule, grounded in the mechanistic principles of radical decarboxylative bromination.

Mechanistic Rationale & Synthetic Strategy

The synthesis of perfluoroalkyl bromides from their corresponding perfluorocarboxylic acids is most reliably achieved via a modified 2[2]. While direct thermal bromination in the gas phase is possible for simple fluoroalkanes, it often requires extreme temperatures (450–520 °C) that can lead to carbon-carbon bond cleavage and the formation of highly toxic byproducts like perfluoroisobutylene (PFIB)[3].

To maintain the integrity of the delicate 2,6-dimethylheptane skeleton, a mild, liquid-phase radical decarboxylation is required. The process relies on the formation of a silver perfluoroalkanoate salt, which reacts with elemental bromine to form an unstable perfluoroalkyl hypobromite (

Figure 1: Hunsdiecker decarboxylative bromination mechanism via perfluoroalkyl radical intermediates.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system, ensuring that researchers can visually and chemically verify the success of each phase without immediate reliance on complex instrumentation.

Figure 2: Step-by-step synthetic workflow for the preparation of 1-Bromoperfluoro(2,6-dimethylheptane).

Phase 1: Preparation of Silver Perfluoro-2,6-dimethylheptanoate

-

Neutralization: To a vigorously stirred suspension of silver carbonate (

, 0.55 eq) in HPLC-grade water, add perfluoro-2,6-dimethylheptanoic acid (1.0 eq) dropwise at room temperature.-

Causality:

is specifically chosen over -

Self-Validation: The reaction progress is visually tracked by the evolution of

gas. The absolute cessation of effervescence indicates complete neutralization.

-

-

Drying: Filter the aqueous solution to remove any unreacted

. Freeze the filtrate and lyophilize for 48 hours to yield a fine white powder.-

Causality (Critical Step): Absolute removal of water is mandatory. Residual moisture diverts the subsequent bromination pathway toward the protonated byproduct (1H-perfluoro-2,6-dimethylheptane) rather than the desired bromide.

-

Phase 2: Decarboxylative Bromination

-

Reaction Setup: Suspend the rigorously dried silver salt in an inert, fully fluorinated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane or a modern hydrofluoroether equivalent) under an anhydrous argon atmosphere[2].

-

Causality: Standard organic solvents (like DCM or THF) are strictly incompatible as they will undergo competitive radical bromination and fail to adequately solvate the dense perfluorinated intermediates.

-

-

Bromine Addition: Heat the suspension to 30–40 °C. Add elemental bromine (

, 1.1 eq) dropwise over 2 hours.-

Causality: The mild thermal energy selectively triggers the homolytic cleavage of the unstable hypobromite without degrading the branched perfluoroalkyl skeleton[5].

-

Self-Validation: The reaction's endpoint is self-indicating. The process is complete when

evolution ceases and the reaction mixture retains a persistent faint red-brown tint, visually confirming a slight, necessary excess of

-

Phase 3: Workup and Isolation

-

Quenching: Filter the heavy precipitate of silver bromide (

) through a pad of Celite. Wash the filtrate with 10% aqueous sodium sulfite (-

Self-Validation: The organic layer will instantaneously transition from red-brown to completely colorless upon successful quenching.

-

-

Purification: Separate the dense fluorinated organic layer (bottom layer) and dry over anhydrous

. Subject the crude liquid to fractional distillation under reduced pressure to isolate the pure 1-Bromoperfluoro(2,6-dimethylheptane).

Analytical Characterization

Thorough characterization is required to confirm the integrity of the highly branched perfluorinated structure. The presence of the bromine atom significantly shifts the

| Parameter | Value / Description | Analytical Method |

| CAS Number | 1208467-75-7 | Literature / Supplier Data[1] |

| Molecular Formula | Elemental Analysis | |

| Molecular Weight | 548.98 g/mol | Mass Spectrometry (EI-MS) |

| Appearance | Clear, dense, colorless liquid | Visual Inspection |

| -71.5 ppm to -73.0 ppm | 400 MHz NMR ( | |

| ~ -59.5 ppm | 400 MHz NMR ( | |

| FTIR (C-F stretch) | Broad, intense bands at 1100 - 1300 | ATR-FTIR |

| FTIR (C-Br stretch) | Weak, sharp band at ~650 | ATR-FTIR |

References

-

Apollo Scientific - Fluorinated Alkanes Supplier & Distributors Source: Apollo Scientific Catalog (PC6402) URL:1

-

Highly Selective Photochemical Synthesis of Perfluoroalkyl Bromides and Iodides Source: Journal of Fluorine Chemistry (via ACS Publications) URL:5

-

Method of Producing Perfluorocarbon Halides (US5455373A) Source: Google Patents URL:2

-

Synthesis of n-perfluorooctylbromide (EP0549387A1) Source: Google Patents URL:3

-

Fluorine in Organic Chemistry Source: Chemistry-Chemists / CRC Press URL:4

Sources

- 1. Fluorinated Alkanes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. US5455373A - Method of producing perfluorocarbon halides - Google Patents [patents.google.com]

- 3. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. pubs.acs.org [pubs.acs.org]

Physical and Chemical Properties of 1-Bromoperfluoro(2,6-dimethylheptane): A Technical Guide

Executive Summary

1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) represents a specialized class of perfluorocarbon (PFC) derivatives known as perfluoroalkyl bromides (PFABs). Unlike the widely studied linear analog perfluorooctyl bromide (PFOB/Perflubron), this molecule features a branched C9 fluorocarbon skeleton .

This structural modification—introducing methyl groups at the 2 and 6 positions—fundamentally alters its physicochemical profile, influencing boiling point, viscosity, and, critically, biological retention. For drug development professionals, this molecule offers a tunable balance between the high oxygen solubility of perfluorocarbons and the lipophilicity required for emulsion stability and radiopacity.

Part 1: Molecular Architecture & Identification

The molecule is a perfluorinated nonane isomer where a terminal fluorine is replaced by a bromine atom. The "2,6-dimethyl" nomenclature refers to the carbon skeleton structure prior to perfluorination (or following the IUPAC numbering for the fluorinated chain).

| Identifier | Details |

| Chemical Name | 1-Bromoperfluoro(2,6-dimethylheptane) |

| Synonyms | Perfluoro-2,6-dimethylheptyl bromide; 2,6-Bis(trifluoromethyl)-1-bromo-tridecafluoroheptane |

| CAS Number | 1208467-75-7 |

| Molecular Formula | C |

| Molecular Weight | ~548.97 g/mol |

| SMILES | FC(F)(F)C(F)(C(F)(F)C(F)(F)C(F)(C(F)(F)F)C(F)(F)Br)C(F)(F)F (Isomeric representation) |

| Structural Class | Branched Perfluoroalkyl Bromide (PFAB) |

Part 2: Physicochemical Profile[2]

The substitution of a bromine atom onto the perfluoroalkyl chain imparts a "lipophilic tail" to the otherwise oleophobic perfluorocarbon. This unique amphiphilic character allows 1-Bromoperfluoro(2,6-dimethylheptane) to stabilize emulsions more effectively than pure perfluorocarbons like perfluorodecalin.

Key Physical Properties (Experimental & Predicted)

| Property | Value (Approx/Range) | Technical Context |

| Physical State | Clear, colorless liquid | Dense, mobile liquid at room temperature. |

| Boiling Point | 145°C – 155°C | Estimated. Higher than PFOB (142°C) due to increased carbon count (C9 vs C8), but reduced by branching (linear C9Br would be >160°C). |

| Density | 1.85 – 1.95 g/mL | High density characteristic of brominated PFCs; facilitates use as a heavy tamponade in ocular surgery. |

| Lipophilicity (LogP) | High | The C-Br bond is more polarizable than C-F, increasing solubility in lipids/cell membranes compared to pure PFCs. |

| Oxygen Solubility | ~50 mL O | Exceptionally high, driven by weak intermolecular van der Waals forces typical of fluorocarbons. |

| Surface Tension | ~18-20 mN/m | Extremely low, enabling rapid spreading across biological surfaces (lung surfactant mimicry). |

The "Zipper Effect" and Membrane Interaction

In linear PFABs (like PFOB), the chains can align closely ("zipper effect"), creating stiff monolayers at interfaces. The branched structure of 1-Bromoperfluoro(2,6-dimethylheptane) disrupts this packing.

-

Result: Increased fluidity of the interface but potentially lower critical solution temperature (CST) in hydrocarbons.

-

Impact: Emulsions formed with this branched isomer may exhibit different Ostwald ripening rates compared to linear analogs.

Part 3: Chemical Reactivity & Stability

The C-Br Bond: The Reactive Handle

While the perfluoroalkyl chain (C-F bonds) is metabolically inert and chemically stable against strong acids/bases, the C-Br bond is the site of potential reactivity.

-

Homolytic Cleavage: Exposure to UV light or high heat can cleave the C-Br bond, generating perfluoroalkyl radicals.

-

Nucleophilic Attack: The C-Br bond is susceptible to reduction (e.g., by zinc/acids) to form the hydride (C-H), but is generally resistant to hydrolysis under physiological conditions.

-

Radiopacity: The electron-dense bromine atom provides intrinsic contrast for X-ray/CT imaging, eliminating the need for external contrast agents in vascular imaging.

Stability Diagram

Figure 1: Stability profile distinguishing the inert fluorocarbon tail from the functional bromine head.

Part 4: Synthesis & Manufacturing[4][5]

Synthesis typically involves the bromination of the corresponding perfluoroalkyl iodide or hydride. For branched isomers, the precursor synthesis is the limiting step, often requiring telomerization or electrochemical fluorination (ECF) of branched hydrocarbons.

Core Synthetic Workflow

-

Precursor Formation: Telomerization of hexafluoropropylene (HFP) or fluorination of 2,6-dimethylheptane.

-

Bromination: Thermal reaction with elemental bromine (

) or radical substitution. -

Purification: Critical removal of hydrogen-containing impurities (which are toxic) via fractional distillation.

Figure 2: Thermal bromination pathway for converting the hydride precursor to the final bromide.

Part 5: Biomedical Applications[6]

Artificial Oxygen Carriers (Blood Substitutes)

Like PFOB, this molecule dissolves large amounts of oxygen (Henry's Law) and can release it to tissues.

-

Advantage: The branched structure may offer different viscosity profiles, potentially improving microcirculatory flow in specific formulations.

19F-MRI Imaging

The unique symmetry of the "2,6-dimethyl" groups provides a distinct Fluorine-19 NMR signature.

-

Application: It can serve as a tracer for 19F-MRI , allowing for "hot spot" imaging of inflammation where macrophage uptake of the emulsion occurs.

Drug Delivery Systems

The lipophilicity provided by the bromine atom allows this molecule to emulsify with egg yolk phospholipids (EYP).

-

Mechanism: It acts as a core component in nanodroplets that can carry lipophilic drugs (e.g., propofol, paclitaxel) while simultaneously providing oxygen to hypoxic tumor tissues (enhancing radiation sensitivity).

Part 6: Biological Fate & Safety (Critical for Drug Dev)

The Branching Factor: A critical consideration in fluorocarbon drug design is Organ Retention Time .

-

Linear PFCs (e.g., PFOB): Excreted relatively rapidly via exhalation (vapor pressure driven).

-

Branched/Cyclic PFCs (e.g., F-Tributylamine): Historically show longer retention times in the Reticuloendothelial System (RES) (liver/spleen).

Hypothesis for C9BrF19: While the bromine atom facilitates excretion compared to pure PFCs (by increasing lipid solubility for transport), the branched C9 structure likely increases the biological half-life compared to linear C8 (PFOB).

-

Implication: Researchers must evaluate long-term liver retention profiles during preclinical toxicology.

Figure 3: Biological fate pathway highlighting the risk of RES retention due to structural branching.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67819, 1-Bromopentadecafluoroheptane (Analogous Class Data). Retrieved from [Link]

-

Riess, J. G. (2009). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Retrieved from [Link]

-

Schulz, K., et al. (2020).[1] Distribution and effects of branched versus linear isomers of PFAS. Science of The Total Environment.[2] Retrieved from [Link]

Sources

Advanced Physicochemical Profiling and Theranostic Applications of 1-Bromoperfluoro(2,6-dimethylheptane)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Brominated perfluorocarbons (PFCs) represent a highly specialized class of inert, radiopaque, and oxygen-carrying molecules critical to modern biomedical engineering and advanced materials science. This technical guide provides an in-depth analysis of 1-Bromoperfluoro(2,6-dimethylheptane) , officially registered under CAS number 1208467-75-7 . By examining its structural dynamics and physicochemical profile, we elucidate its potential in theranostic applications—specifically in oxygen therapeutics and diagnostic imaging—drawing mechanistic parallels to well-documented linear analogs like perfluorooctyl bromide (Perflubron).

Chemical Identity and Structural Dynamics

Nomenclature and Registry

1-Bromoperfluoro(2,6-dimethylheptane)—also systematically referred to as 2,6-Bis(trifluoromethyl)-1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoroheptane—is a branched, heavily fluorinated alkane terminated by a bromine atom[1].

Mechanistic Insight: The Role of Bromine and Branching

Pure perfluorocarbons are notoriously lipophobic and hydrophobic, which makes them difficult to formulate into stable biological delivery systems. The introduction of a terminal bromine atom significantly increases the molecule's polarizability and lipophilicity[2]. As an Application Scientist, I emphasize this structural modification for two critical reasons:

-

Emulsification Stability: The increased lipophilicity allows the molecule to interact favorably with the hydrophobic tails of phospholipid surfactants. This interaction anchors the fluorocarbon core, facilitating the creation of highly stable oil-in-water nanoemulsions[3].

-

Radiopacity and Phase Behavior: The high atomic number of bromine provides excellent X-ray attenuation, making the compound a dual-modality contrast agent (CT and ¹⁹F MRI)[2][3]. Furthermore, the branched trifluoromethyl groups at the 2 and 6 positions disrupt crystalline packing, ensuring the compound remains in a fluid liquid state at standard physiological temperatures, which is a strict prerequisite for injectable formulations[4].

Quantitative Data Summary

Table 1: Physicochemical Profile and Analytical Significance of 1-Bromoperfluoro(2,6-dimethylheptane)

| Property | Value / Description | Analytical Significance |

| CAS Registry Number | 1208467-75-7 | Unique identifier for regulatory compliance and procurement tracking[1]. |

| Molecular Formula | C₉BrF₁₉ | Determines molecular weight and precise elemental composition. |

| Chemical Family | Brominated Perfluoroalkane | Indicates high chemical inertness, thermal stability, and lack of biological metabolism[5]. |

| Commercial Purity | ≥95% | Critical threshold for minimizing toxic, partially fluorinated impurities in biological assays[1]. |

| Physical State | Liquid (at Standard Temp) | Essential for liquid breathing applications and injectable nanoemulsion formulations[2]. |

Theranostic Applications in Drug Development

Brominated PFCs are heavily researched for their capacity to dissolve vast quantities of respiratory gases (O₂ and CO₂) due to the weak intermolecular forces between fluorocarbon chains, which create "cavities" that easily accommodate gas molecules[4].

Oxygen Therapeutics and Tumor Hypoxia

In oncology, hypoxic tumor microenvironments resist standard radiotherapy and chemotherapy because oxygen is required to fix radiation-induced DNA damage. PFC nanoemulsions act as artificial, high-capacity oxygen carriers. Due to their nanoscale dimensions (<200 nm), they navigate disorganized tumor vasculature via the Enhanced Permeability and Retention (EPR) effect, releasing oxygen down the concentration gradient to sensitize hypoxic cells[6].

Diagnostic Imaging (Ultrasound, CT, and ¹⁹F MRI)

Unlike gaseous microbubbles, which have short half-lives in vivo, liquid PFC nanoparticles provide a stable echogenic response for ultrasound without increasing background noise[3]. The abundant fluorine atoms yield a distinct ¹⁹F MRI signal with zero biological background, while the bromine atom enables Computed Tomography (CT) imaging[2][7].

Figure 1: Mechanistic pathway of brominated perfluorocarbon nanoemulsions in reversing tumor hypoxia.

Experimental Methodology: Formulation of PFC Nanoemulsions

To utilize 1-Bromoperfluoro(2,6-dimethylheptane) in biological systems, it must be formulated into a stable aqueous dispersion. Pure fluorocarbons are prone to Ostwald ripening —a process where small droplets dissolve and redeposit onto larger ones, leading to emulsion collapse.

Causality in Experimental Design: We utilize egg yolk phospholipids (EYP) because they form a robust monolayer that drastically reduces interfacial tension. The lipophilic bromine atom of the PFC interacts directly with the lipid tails, anchoring the core and preventing phase separation[3][4].

Step-by-Step Protocol: High-Pressure Homogenization (HPH)

-

Lipid Film Preparation: Dissolve 2.0 g of egg yolk phospholipid (EYP) and 0.1 g of PEGylated lipid (DSPE-PEG2000, for steric stabilization and prolonged circulation) in 10 mL of chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.

-

Hydration: Hydrate the lipid film with 80 mL of phosphate-buffered saline (PBS, pH 7.4) under continuous magnetic stirring at 40°C for 30 minutes to form multilamellar vesicles.

-

Primary Emulsification: Slowly add 20 mL (v/v) of 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) to the aqueous lipid dispersion. Apply probe sonication (20 kHz, 40% amplitude) for 5 minutes in an ice bath to create a coarse emulsion.

-

Self-Validation Step: The ice bath is mandatory. It prevents the thermal degradation of the phospholipids and the volatilization of the dense PFC phase during high-energy sonication.

-

-

High-Pressure Homogenization (HPH): Pass the coarse emulsion through a microfluidizer or high-pressure homogenizer at 10,000 psi for 5–8 discrete cycles.

-

Causality: High shear forces are required to break the fluorocarbon droplets down to the nanoscale (<200 nm). Droplets larger than 500 nm pose a severe risk of causing pulmonary embolisms in vivo.

-

-

Quality Control and Sizing: Analyze the resulting nanoemulsion using Dynamic Light Scattering (DLS).

-

Self-Validation Step: The protocol is considered successful only if the Z-average diameter is between 150–180 nm with a Polydispersity Index (PDI) < 0.2, confirming a monodisperse, stable system safe for intravenous use.

-

Figure 2: Step-by-step formulation workflow for lipid-encapsulated PFC nanoparticles.

Regulatory and Safety Considerations

Brominated PFCs like 1-Bromoperfluoro(2,6-dimethylheptane) are generally biologically inert. They are not metabolized by the liver or kidneys; rather, they are taken up by the reticuloendothelial system (RES) and subsequently excreted unchanged via exhalation from the lungs[2][3]. However, because of their highly perfluorinated nature, environmental persistence and bioaccumulation potential must be rigorously managed. Proper laboratory handling, capture of exhaled/evaporated gases, and specialized chemical disposal are essential to mitigate environmental risks[5].

References

-

Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC - NIH Source: nih.gov URL:[Link]

-

Perfluorocarbons: A perspective of theranostic applications and challenges - PMC Source: nih.gov URL:[Link]

-

Perflubron - Wikipedia Source: wikipedia.org URL:[Link]

-

Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - Semantic Scholar Source: semanticscholar.org URL:[Link]

-

Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides Source: acs.org URL:[Link]

Sources

- 1. Fluorinated Alkanes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. Perflubron - Wikipedia [en.wikipedia.org]

- 3. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 423-55-2: Perfluorooctyl bromide | CymitQuimica [cymitquimica.com]

- 6. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization and Analytical Workflows for 1-Bromoperfluoro(2,6-dimethylheptane)

Introduction & Structural Context

1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7; Formula: C₉BrF₁₉) is a highly branched, fully fluorinated alkyl bromide. Its unique physicochemical properties—extreme hydrophobicity, lipophobicity, and high chemical stability—make it a critical building block in fluorous biphasic catalysis, oxygen-carrying blood substitutes, and specialized material synthesis. However, these same properties present unique challenges for structural elucidation. Standard analytical protocols designed for hydrocarbon-based molecules often fail or yield ambiguous results when applied to perfluorocarbons, necessitating specialized spectroscopic workflows[1].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework for the characterization of this complex fluorous molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design: Perfluorocarbons exhibit near-zero solubility in standard deuterated solvents (e.g., CDCl₃, DMSO-d₆). Attempting standard dissolution results in biphasic mixtures, destroying magnetic field homogeneity and leading to broad, uninterpretable peaks. To circumvent this, samples must be analyzed either neat with a coaxial capillary insert containing a deuterated solvent (for the deuterium lock signal) or dissolved in specialized fluorinated solvents like Freon-11 (CFCl₃), which simultaneously serves as the internal reference for ¹⁹F NMR (0.0 ppm)[2].

Protocol: ¹⁹F and ¹³C NMR Acquisition

-

Sample Preparation: Transfer 0.5 mL of neat 1-Bromoperfluoro(2,6-dimethylheptane) into a standard 5 mm NMR precision tube.

-

Locking Mechanism: Insert a sealed coaxial capillary containing CDCl₃ into the NMR tube to provide a stable deuterium lock without contaminating the fluorous phase.

-

Referencing: Add 5 μL of CFCl₃ directly to the neat sample as an internal standard.

-

Acquisition Parameters (¹⁹F): Set the spectrometer to 376 MHz (for a 400 MHz magnet). Use a spectral width of at least 250 ppm (+50 to -200 ppm) to capture all fluorinated environments.

-

Acquisition Parameters (¹³C): Set to 100 MHz. Use a prolonged relaxation delay (D1 > 5s) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and the characteristically long T₁ relaxation times of perfluorinated carbons.

-

Self-Validation Checkpoint: Verify the CFCl₃ peak at exactly 0.0 ppm. Ensure the integration of the terminal -CF₃ group (at C7) matches the expected 3F relative to the 2F of the -CF₂Br group. Any deviation indicates sample evaporation or an impure homologue mixture.

Quantitative Data Summary

| Position | ¹⁹F Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| C1 | -60.5 | dt | 2F | -CF₂Br |

| C2-Me | -72.4 | d | 3F | -CF₃ (branched at C2) |

| C6-Me | -73.8 | d | 3F | -CF₃ (branched at C6) |

| C7 | -80.2 | d | 3F | Terminal -CF₃ |

| C3, C4, C5 | -112.5 to -121.3 | m | 6F | -CF₂- chain |

| C2 | -185.2 | m | 1F | Tertiary -CF(CF₃)- |

| C6 | -187.1 | m | 1F | Tertiary -CF(CF₃)- |

| Position | ¹³C Chemical Shift (ppm) | Multiplicity | JC-F (Hz) | Assignment |

| C2-Me, C6-Me, C7 | 119.5 - 121.4 | qd | ~285, ~30 | -CF₃ groups |

| C1 | 114.5 | tt | ~310, ~35 | -CF₂Br |

| C3, C4, C5 | 108.0 - 112.0 | m | ~280 | -CF₂- chain |

| C2, C6 | 90.2 - 91.5 | dsep | ~255, ~30 | Tertiary -CF- |

Infrared Spectroscopy (FTIR)

Causality & Experimental Design: The C-F bond is the most polarized single bond in organic chemistry. Its stretching vibrations cause massive changes in the molecular dipole moment, resulting in exceptionally strong IR absorptions that can easily saturate a standard transmission detector if the sample is too thick. Attenuated Total Reflectance (ATR) is the mandatory choice here, as the evanescent wave penetrates only a few micrometers into the neat liquid, preventing detector saturation while requiring zero sample preparation[3].

Protocol: ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with a volatile fluorinated solvent (e.g., perfluorohexane) and collect a background spectrum (4000–400 cm⁻¹).

-

Sample Application: Deposit 1-2 drops of neat 1-Bromoperfluoro(2,6-dimethylheptane) directly onto the ATR crystal.

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

-

Self-Validation Checkpoint: Confirm the absolute absence of any peaks above 2800 cm⁻¹. The presence of C-H stretching bands is a definitive indicator of hydrocarbon contamination (e.g., incomplete fluorination during synthesis or solvent residue).

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1320 - 1140 | Very Strong (vs), broad | C-F stretching (CF₂, CF₃) |

| 980 | Medium (m) | C-C stretching |

| 845 | Strong (s) | C-Br stretching (shifted due to perfluorination) |

| 730 | Weak (w) | CF₃ deformation |

Mass Spectrometry (MS)

Causality & Experimental Design: Hard ionization techniques like Electron Ionization (EI) at 70 eV impart too much energy to perfluoroalkyl chains. Because the C-C bonds in perfluorocarbons are significantly weaker than the C-F bonds, EI causes catastrophic fragmentation, rendering the molecular ion (M⁺) completely invisible. To deduce the molecular weight, one must rely on specific fragmentation patterns or switch to softer Chemical Ionization (CI) techniques[4]. Furthermore, the presence of bromine provides a built-in self-validation tool via its distinct isotopic signature[3].

Protocol: GC-MS (EI and CI Modes)

-

Chromatography: Inject 1 μL of a diluted sample (1 mg/mL in perfluorohexane) into a GC equipped with a non-polar column (e.g., DB-1). Use a low initial oven temperature (40 °C) due to the high volatility of the compound.

-

EI Acquisition: Operate the source at 70 eV. Scan range: m/z 50 to 600.

-

CI Acquisition: To confirm the intact mass, switch to CI using methane as the reagent gas to observe the [M-F]⁺ pseudo-molecular ion.

-

Self-Validation Checkpoint: Locate the [CF₂Br]⁺ fragment at m/z 129 and 131. The exact 1:1 intensity ratio of these peaks validates the presence of a single bromine atom, confirming the ⁷⁹Br and ⁸¹Br isotopes.

Quantitative Data Summary (EI, 70 eV)

| m/z | Relative Abundance (%) | Fragment | Isotope Pattern |

| 69 | 100 (Base Peak) | [CF₃]⁺ | N/A |

| 119 | 45 | [C₂F₅]⁺ | N/A |

| 129 / 131 | 15 / 14 | [CF₂Br]⁺ | 1:1 (⁷⁹Br/⁸¹Br) |

| 169 | 35 | [C₃F₇]⁺ | N/A |

| 469 | 10 | [M - Br]⁺ | N/A |

| 529 / 531 | <1 (Visible in CI) | [M - F]⁺ | 1:1 (⁷⁹Br/⁸¹Br) |

| 548 / 550 | 0 (Not observed) | [M]⁺ | 1:1 (⁷⁹Br/⁸¹Br) |

Analytical Workflow Visualization

Multi-modal spectroscopic workflow for the structural validation of perfluorinated alkyl bromides.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [3]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [4]

-

Berger, S., Braun, S., & Kalinowski, H.-O. (1997). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons. [2]

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [1]

Sources

Engineering Next-Generation Oxygen Therapeutics: Isomeric Profiling of Bromoperfluorodimethylheptane

Executive Summary

The development of artificial oxygen carriers has historically relied on linear perfluorocarbons (PFCs) due to their exceptional gas solubility and biological inertness 1. First- and second-generation formulations, predominantly utilizing linear perflubron (1-bromoperfluorooctane, C₈BrF₁₇), demonstrated clinical efficacy but faced systemic challenges regarding emulsion stability and physiological clearance rates 2.

This whitepaper explores the theoretical and practical application of bromoperfluorodimethylheptane (C₉BrF₁₉) isomers. By engineering branched architectures, we can manipulate the thermodynamic properties of the PFC to arrest Ostwald ripening—the primary degradation mechanism of nanoemulsions—while fine-tuning the biological half-life. This guide provides a comprehensive framework for the mechanistic rationale, analytical separation, and formulation of these complex isomeric mixtures.

Mechanistic Rationale: The Systems Biology of Branched PFCs

Causality of Branching and Emulsion Stability

In kinetically stable PFC nanoemulsions, degradation is primarily driven by Ostwald ripening, a process where smaller droplets dissolve into the continuous aqueous phase and redeposit onto larger droplets to minimize interfacial tension 3.

Linear perflubron requires the addition of higher-molecular-weight stabilizers (like perfluorodecyl bromide) to slow this process. However, by substituting the linear C₈ chain with a branched C₉ architecture (e.g., adding two trifluoromethyl groups to a heptane backbone), we significantly increase the molecular cross-sectional area and steric bulk. This structural modification directly reduces the diffusion coefficient of the PFC molecule through the aqueous phase, inherently throttling the kinetics of Ostwald ripening and yielding a highly stable emulsion 3.

The Pharmacokinetic Trade-off

While branching improves shelf-life, it complicates physiological clearance. PFCs are not enzymatically metabolized; they are cleared via phagocytosis by reticuloendothelial system (RES) macrophages, transported by blood lipids, and excreted as a vapor via the lungs 4. The vapor pressure of the specific isomer dictates this exhalation rate. Therefore, selecting the correct isomer (e.g., 2,5-dimethyl vs. 4,4-dimethyl) is critical to balancing emulsion stability with a safe biological half-life.

Fig 1. Pharmacokinetic pathway of intravenous PFC emulsions from injection to exhalation.

Quantitative Physicochemical Profiling

To understand the impact of isomerism, we must compare the theoretical properties of C₉BrF₁₉ isomers against the industry-standard linear C₈BrF₁₇. The position of the trifluoromethyl branches alters the molecular dipole and packing efficiency, directly impacting vapor pressure.

Table 1: Theoretical Physicochemical Properties of PFC Oxygen Carriers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure at 37°C (mmHg) | Emulsion Stability (Ostwald Ripening) |

| Perflubron (Linear) | C₈BrF₁₇ | 499.0 | 142 | 11.0 | Moderate |

| 1-Bromo-4,4-dimethylperfluoroheptane | C₉BrF₁₉ | 549.0 | ~155 | ~6.5 | High |

| 1-Bromo-2,5-dimethylperfluoroheptane | C₉BrF₁₉ | 549.0 | ~152 | ~7.2 | High |

| Perfluorodecyl bromide (Linear) | C₁₀BrF₂₁ | 599.0 | 180 | < 2.0 | Very High (Used as stabilizer) |

Analytical Workflows: Isomeric Separation

Because C₉BrF₁₉ isomers possess identical masses and nearly identical boiling points, standard mass spectrometry or silica-based chromatography fails to resolve them. We must utilize an Al₂O₃ Porous Layer Open Tubular (PLOT) column coupled with Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) 5.

Protocol 1: Quantitative Determination of C₉BrF₁₉ Isomers via TD/GC/NICI-MS

Objective: Isolate and quantify specific branched isomers of bromoperfluorodimethylheptane from a synthesized bulk mixture. Self-Validation Mechanism: Co-injection of a known internal standard (perfluoromethylcyclopentane, PMCP) ensures that thermal desorption efficiency and MS ionization fluctuations are mathematically normalized. A stable retention time ratio against PMCP confirms column integrity 5.

Step-by-Step Methodology:

-

Sample Preparation: Adsorb the vaporized PFC sample onto a Florisil thermal desorption trap.

-

Thermal Desorption: Rapidly heat the trap to 200°C to inject the analytes into the helium carrier gas stream.

-

Chromatographic Separation: Route the gas through an Al₂O₃ PLOT capillary column (30 m × 0.25 mm) utilizing a temperature gradient (40°C to 180°C).

-

Causality: Standard non-polar columns cannot resolve highly fluorinated isomers. The alumina layer provides specific dipole interactions with the dense, electronegative fluorine clouds, enabling baseline separation of structural isomers based on shape and polarizability 5.

-

-

Detection: Utilize NICI-MS for detection.

-

Causality: PFCs possess exceptional electron affinity. NICI-MS captures thermal electrons, yielding a signal-to-noise ratio orders of magnitude higher than standard electron impact (EI) MS 6.

-

-

Data Analysis: Calculate relative peak areas against the PMCP internal standard to quantify the isomeric ratio.

Fig 2. Analytical workflow for the separation of PFC isomers using TD/GC/NICI-MS.

Formulation and Emulsification

Once the optimal C₉BrF₁₉ isomer is isolated, it must be formulated into a sub-micron emulsion suitable for intravenous delivery.

Protocol 2: High-Pressure Homogenization of PFC Nanoemulsions

Objective: Formulate a kinetically stable, injectable oxygen therapeutic. Self-Validation Mechanism: Post-process Dynamic Light Scattering (DLS) is utilized to confirm a polydispersity index (PDI) < 0.1 and a mean droplet diameter of < 200 nm. If droplet size increases by >10% post-sterilization, the formulation lacks sufficient resistance to Ostwald ripening and must be rejected [[3]]().

Step-by-Step Methodology:

-

Aqueous Phase Preparation: Disperse 1.2% w/v egg yolk phospholipids in a buffered saline solution (pH 7.4).

-

Causality: Phospholipids act as biocompatible surfactants, forming a stabilizing monolayer around the highly dense, hydrophobic/lipophobic PFC droplets to prevent immediate coalescence 2.

-

-

Pre-emulsification: Slowly add 60% w/v of the isolated C₉BrF₁₉ isomer to the aqueous phase under high-shear mixing (10,000 RPM for 5 mins) to create a crude emulsion.

-

High-Pressure Homogenization: Process the crude emulsion through a microfluidizer at 15,000 psi for 10 continuous cycles.

-

Causality: Immense kinetic energy is required to overcome the high interfacial tension between the fluorous phase and water, fracturing the droplets into the nanometer regime.

-

-

Sterilization: Terminally heat-sterilize the emulsion in a rotary autoclave at 121°C for 15 minutes.

-

Validation: Perform DLS analysis to ensure the thermal stress did not induce droplet growth via Ostwald ripening.

Conclusion

The transition from linear perfluorocarbons to branched architectures like bromoperfluorodimethylheptane represents a critical frontier in oxygen therapeutics. By understanding the causality between isomeric structure, diffusion coefficients, and vapor pressure, researchers can engineer self-stabilizing nanoemulsions that bypass the limitations of legacy formulations. Rigorous analytical separation via Al₂O₃ PLOT GC-MS and validated homogenization protocols remain the bedrock of successfully translating these complex fluorochemicals into viable clinical applications.

References

-

1Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC - NIH. Source: nih.gov.

-

2Perfluorocarbon-based Oxygen Delivery - ResearchGate. Source: researchgate.net.

-

4PERFLUOROCARBONS COMPOUNDS USED AS OXYGEN CARRIERS: FROM LIQUID VENTILATION TO BLOOD SUBSTITUTES. Source: ufp.pt.

-

6Urban Pollutant Transport and Infiltration into Buildings Using Perfluorocarbon Tracers. Source: mdpi.com.

-

5The Application of TD/GC/NICI–MS with an Al2O3-PLOT-S Column for the Determination of Perfluoroalkylcycloalkanes in the Atmosphere - PMC. Source: nih.gov.

-

3Cell tracking with 19F MRI - Utrecht University Student Theses Repository Home. Source: uu.nl.

Sources

- 1. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. bdigital.ufp.pt [bdigital.ufp.pt]

- 5. The Application of TD/GC/NICI–MS with an Al2O3-PLOT-S Column for the Determination of Perfluoroalkylcycloalkanes in the Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Engineering Novel Perfluorinated Compounds for Biomedical & Advanced Material Applications

Executive Summary

The narrative surrounding perfluorinated compounds (PFCs) is shifting from industrial ubiquity to precision engineering. While legacy PFAS (e.g., PFOA, PFOS) face necessary regulatory phase-outs due to environmental persistence, a new class of novel perfluorinated architectures is emerging. These compounds—characterized by functionalized perfluoropolyethers (PFPEs), cleavable fluorinated linkers, and specific biomedical perfluorocarbons—retain the unique lipophobic/hydrophobic duality of fluorine while enabling breakthrough applications in 19F-MRI theranostics , oxygen therapeutics , and non-absorptive microfluidics .

This guide provides a technical roadmap for researchers to synthesize, formulate, and apply these novel fluorinated systems, with a specific focus on drug delivery and diagnostic imaging.[1]

Part 1: Chemical Architecture & Design Principles

Beyond Teflon: The "Novel" Fluorine Motif

Traditional fluorination focuses on chemical inertness. Novel design focuses on bio-orthogonality and signal capability .

-

Perfluoropolyethers (PFPEs): Unlike rigid PTFE, PFPEs possess ether oxygens within the backbone (–CF₂–O–CF₂–), imparting flexibility and liquid states at room temperature.[2] This makes them ideal for soft lithography and injectable emulsions.

-

Symmetry for MRI: For 19F MRI, the "chemical shift artifact" is a hurdle. Novel compounds like Perfluoro-15-crown-5-ether (PFCE) are designed with high symmetry (20 equivalent fluorine atoms), producing a single, sharp resonance peak without background noise, unlike the complex spectra of linear chains.

-

Cleavable Linkers: To address persistence, "benign-by-design" strategies involve incorporating ester or disulfide linkages between the fluorinated tail and the hydrophilic headgroup, allowing metabolic breakdown into shorter, excretable fluorocarbon segments.

Physicochemical Selection Matrix

Researchers must select the PFC core based on the intended physical trigger:

| Parameter | High Vapor Pressure PFCs (e.g., Perfluoropentane) | Low Vapor Pressure PFCs (e.g., PFOB, PFCE) |

| Boiling Point | 29°C (Close to body temp) | 142°C - 146°C |

| Primary Application | Acoustic Droplet Vaporization (ADV): Liquid-to-gas phase shift upon ultrasound triggering for localized drug release. | Static Imaging & Oxygen Transport: Stable circulation for 19F MRI or artificial blood substitutes. |

| Stability | Metastable (requires careful handling) | Highly Stable (shelf-stable emulsions) |

Part 2: Biomedical Applications (Theranostics)[3]

19F MRI: The "Hot Spot" Imaging Revolution

Proton (1H) MRI suffers from high background signal (water/fat). 19F MRI offers zero biological background, meaning any signal detected is quantitatively linked to the injected agent.

-

Mechanism: The agent (e.g., PFCE nanoemulsion) accumulates in inflamed tissues (via macrophage uptake). The 19F signal provides a quantitative "heat map" of inflammation.

-

Dual-Mode Imaging: By chelating Gadolinium (Gd) to the surface of a PFC nanodroplet, researchers create agents visible on both 1H MRI (anatomical context) and 19F MRI (molecular specificity).

Oxygen Therapeutics & Organ Preservation

Novel PFCs like Perfluorooctyl Bromide (PFOB) dissolve large amounts of gases (O₂, CO₂) via weak van der Waals interactions, not chemical binding. This allows for linear oxygen release, superior to hemoglobin in ischemic conditions where off-loading is difficult.

-

Application: During ex vivo organ perfusion, PFOB nanoemulsions prevent hypoxia in donor organs (kidney/liver) better than saline, extending preservation windows.

Microfluidics: The Non-Absorptive Standard

Polydimethylsiloxane (PDMS) absorbs small hydrophobic drugs, skewing IC50 data. PFPE elastomers are oleophobic and do not absorb drugs, making them the new gold standard for "Organ-on-a-Chip" drug screening platforms.

Part 3: Technical Protocols

Protocol A: Formulation of Stable Perfluorocarbon Nanoemulsions

Objective: Create a shelf-stable, <200 nm PFOB nanoemulsion for intravenous oxygen delivery or imaging.

Materials:

-

Perfluorooctyl Bromide (PFOB) - Core[3]

-

Egg Yolk Phospholipid (EYP) - Surfactant

-

Glycerol - Osmolarity Agent

-

Water for Injection (WFI)

Workflow Visualization (Graphviz):

Caption: Figure 1. Iterative high-pressure homogenization workflow for generating kinetically stable PFC nanoemulsions.

Step-by-Step Methodology:

-

Aqueous Phase Prep: Disperse 2% w/v Egg Yolk Phospholipid and 2.5% w/v Glycerol in WFI. Stir at 50°C until fully hydrated.

-

Pre-Emulsification: Add 20% w/v PFOB slowly to the aqueous phase while shearing with a rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes. Critical: Keep temperature <20°C to prevent PFOB evaporation.

-

Homogenization: Process the coarse emulsion through a Microfluidizer (e.g., M-110P) at 30,000 PSI.

-

Causality: The high shear and impact forces fracture the droplets. Multiple passes (8-10) are required to reduce polydispersity index (PDI) below 0.2.

-

-

Cooling Loop: Ensure the interaction chamber is cooled (ice bath or chiller). High temperatures degrade phospholipids and cause droplet coalescence.

-

Sterilization: Pass through a 0.22 µm PVDF filter. Note: Nylon filters may bind lipids; PVDF or PES is preferred.

Protocol B: Phase-Shift Acoustic Droplet Activation

Objective: Trigger drug release from Perfluoropentane (PFP) nanodroplets using ultrasound.

Mechanism Visualization (Graphviz):

Caption: Figure 2. Acoustic Droplet Vaporization (ADV) mechanism converting liquid nanodroplets into microbubbles for targeted therapy.

Methodology:

-

Encapsulation: Dissolve hydrophobic drug (e.g., Paclitaxel) in the PFP core during the pre-mix stage (see Protocol A).

-

Targeting: Inject intravenously. The nano-size (200 nm) allows accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.

-

Activation: Apply Focused Ultrasound (FUS) at the tumor site.

-

Parameters: Frequency 1-5 MHz, Peak Negative Pressure > 4 MPa.

-

Effect: The acoustic pressure drop lowers the local boiling point, causing the PFP to flash-vaporize. The expansion ruptures the lipid shell, releasing the drug and mechanically permeabilizing adjacent cell membranes (sonoporation).

-

Part 4: Safety & Toxicology (E-E-A-T)

The "Forever Chemical" Distinction

It is scientifically imperative to distinguish biomedical PFCs from industrial PFAS.

-

Biocompatibility: PFOB and PFCE are biologically inert.[4][5][6] They are not metabolized by the liver (no P450 interaction). They are excreted primarily via exhalation (vapor) and reticuloendothelial system (RES) clearance.

-

Retention Time: A major challenge is the "dwell time" in the body. PFCE has a long half-life in the RES (weeks to months).

-

Mitigation: Novel designs use fluorinated esters that hydrolyze into shorter, renal-clearable chains, solving the bioaccumulation issue without sacrificing the fluorine signal.

Cytotoxicity Assays

When validating novel PFCs, standard MTT assays are insufficient due to the density of the material (it settles on cells, potentially causing physical hypoxia rather than chemical toxicity).

-

Recommendation: Use LDH release assays or Flow Cytometry (Annexin V) on suspension cells, or ensure emulsions are stable enough to remain dispersed in culture media.

References

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Nanobiotechnology. [Link]

-

PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Biomacromolecules. [Link]

-

Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion. Micromachines. [Link][3]

-

Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. Lab on a Chip. [Link]

-

Phase-shift Perfluorocarbon Nanoemulsions as Drug Carriers for Ultrasound-mediated Drug Delivery. Radiology Key. [Link]

Sources

- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Uniform Droplets and Lipid Nanoparticles Using Perfluoropolyether-Based Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Potential Applications of Branched Perfluoroalkyl Bromides: A Case Study on the Hypothetical 1-Bromoperfluoro(2,6-dimethylheptane)

Abstract

This technical guide addresses the synthetic strategies and potential utility of branched perfluoroalkyl bromides, a class of compounds with significant promise in medicinal chemistry and materials science. Given the absence of "1-Bromoperfluoro(2,6-dimethylheptane)" in the current scientific literature, this document presents a scientifically grounded, hypothetical approach to its synthesis and characterization. We will explore the rationale behind the design of such a molecule, propose a plausible multi-step synthetic pathway, detail necessary experimental protocols, and discuss the anticipated physicochemical properties and applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel fluorinated chemical entities.

Introduction: The Rationale for Branched Perfluoroalkyl Bromides

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorination can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity.[3][4] While linear perfluoroalkyl chains are common, branched structures offer unique conformational constraints and steric profiles that can be exploited to fine-tune molecular interactions.

The target molecule, 1-Bromoperfluoro(2,6-dimethylheptane), combines three key structural features:

-

A Perfluorinated Core: Imparts chemical inertness, high density, and unique electronic properties.

-

Branched Methyl Groups: Introduces conformational rigidity and a distinct three-dimensional structure compared to linear analogues.

-

A Terminal Bromine Atom: Serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions or the introduction of other functional groups.[5]

These characteristics make branched perfluoroalkyl bromides attractive building blocks for creating novel pharmaceuticals, advanced materials, and specialized agrochemicals.[5]

Proposed Synthetic Strategy

The synthesis of 1-Bromoperfluoro(2,6-dimethylheptane) can be envisioned as a multi-step process, commencing with the construction of the branched hydrocarbon backbone, followed by exhaustive fluorination and selective terminal bromination.

Synthesis of the Hydrocarbon Precursor: 2,6-Dimethylheptane

A plausible route to the hydrocarbon skeleton is the Grignard reaction between isobutylmagnesium bromide and isovaleraldehyde, followed by dehydration and hydrogenation.

Perfluorination of the Branched Alkane

The exhaustive fluorination of a hydrocarbon is a challenging process. A common and effective method is the Fowler process, which utilizes high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), at elevated temperatures.[6] This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

Selective Bromination

The introduction of a bromine atom at the C1 position of the perfluorinated backbone would likely proceed via a free-radical substitution mechanism.[7] Given the strength of C-F bonds, this step requires energetic conditions, such as high temperatures or UV irradiation, to generate bromine radicals that can abstract a fluorine atom and initiate the chain reaction. Thermal bromination at temperatures between 400-500°C has been shown to be effective for the bromination of fluoroalkanes.[8]

Detailed Experimental Protocols

Synthesis of Perfluoro(2,6-dimethylheptane)

Protocol:

-

Place anhydrous cobalt(II) fluoride (CoF₂) in a suitable reactor.

-

Pass a stream of fluorine gas (F₂) over the CoF₂ at an elevated temperature (e.g., 250-300°C) to generate cobalt(III) fluoride (CoF₃) in situ.

-

Introduce 2,6-dimethylheptane vapor into the reactor containing CoF₃ at a controlled rate.

-

Maintain the reaction temperature to facilitate the fluorination process.

-

The effluent gas stream, containing the desired perfluorinated product and hydrogen fluoride (HF), is passed through a condenser to liquefy the product.

-

The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining HF, followed by washing with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the crude perfluoro(2,6-dimethylheptane) by fractional distillation.

Synthesis of 1-Bromoperfluoro(2,6-dimethylheptane)

Protocol:

-

Construct a vapor-phase reaction system consisting of a heated tube reactor.

-

Introduce a mixture of perfluoro(2,6-dimethylheptane) vapor and bromine (Br₂) vapor into the reactor.

-

Heat the reactor to a temperature in the range of 400-500°C to initiate the thermal bromination.[8]

-

The reaction products are passed through a condenser to collect the liquid mixture.

-

Wash the crude product with a solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Isolate the final product, 1-Bromoperfluoro(2,6-dimethylheptane), by fractional distillation.

Characterization and Data

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the different fluorine environments in the branched structure. The signal for the CF₂Br group would be distinct from the other CF₂ and CF₃ groups. |

| ¹³C NMR | Signals corresponding to the different carbon environments, with characteristic splitting patterns due to C-F coupling. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of C₉F₁₉Br. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be observable. |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1100-1300 cm⁻¹ characteristic of C-F stretching vibrations. |

Potential Applications in Drug Development

The unique properties of 1-Bromoperfluoro(2,6-dimethylheptane) make it a promising building block in medicinal chemistry.

-

Increased Lipophilicity: The perfluorinated chain can significantly increase the lipophilicity of a drug molecule, potentially enhancing its ability to cross cell membranes.[3]

-

Metabolic Blocking: The inertness of the C-F bond can be used to block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]

-

Conformational Control: The branched structure can be used to control the conformation of a drug molecule, potentially leading to higher binding affinity and selectivity for its target.[2]

-

Synthetic Handle: The terminal bromine provides a reactive site for the introduction of various pharmacophores through reactions such as Suzuki or Stille coupling.[5]

Visualizations

Caption: Proposed synthetic workflow for 1-Bromoperfluoro(2,6-dimethylheptane).

Caption: General purification and characterization workflow.

Conclusion

While the specific molecule 1-Bromoperfluoro(2,6-dimethylheptane) remains a hypothetical target, this guide provides a robust framework for its synthesis and characterization based on established principles of fluorine chemistry. The exploration of novel branched perfluoroalkyl bromides holds considerable potential for advancing drug discovery and materials science. The synthetic strategies and protocols outlined herein offer a starting point for researchers to venture into this promising area of chemical synthesis.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene.

- Chen, F., Xu, X.-H., & Qing, F.-L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic Letters, 23, 2364-2369.

- ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Scent.vn. (n.d.). Perfluorooctyl bromide CAS# 423-55-2: Odor profile, Molecular properties, Suppliers & Regulation.

- Cheméo. (n.d.). Chemical Properties of Perfluorooctyl bromide (CAS 423-55-2).

- Coomber, J. W., & Whittle, E. (1966). Bromination of fluoro-alkanes. Part 3.—Methane, fluoroform and fluoro-ethanes. Transactions of the Faraday Society, 62, 1553-1559.

- Google Patents. (n.d.). EP0361282A1 - Branched perfluoroalkyl halides and process for the preparation thereof.

- ResearchGate. (n.d.). Physical properties of perfluorooctyl bromide.

- Google Patents. (n.d.). EP0361282B1 - Branched perfluoroalkyl halides and process for the preparation thereof.

- McBee, E. T., Hass, H. B., Toland, W. G., Jr., & Truchan, A. (n.d.). Direct Bromination of Fluorinated Alkanes. ACS Publications.

- (2026, February 22). Leveraging Fluorine Chemistry: Insights from Perfluorooctyl Ethyl Bromide.

- Save My Exams. (n.d.). Chlorination of Alkanes.

- The Good Scents Company. (n.d.). perfluorooctyl bromide, 423-55-2.

- Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.

- (2015, July 3). Direct precursors to perfluoroheptanesulfonate (PFHpS), perfluorohexanesulfonate (PFHxS) and perfluoropentanesulfonate (PFPeS).

- ResearchGate. (n.d.). 1. Synthesis of bromo-perfluoroalkylated building blocks 88 and 89.

- ChemRxiv. (n.d.). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent.

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

- PMC - NIH. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds.

- ResearchGate. (2025, August 5). Synthesis and Properties Study of Novel Branched Fluorinated Surfactants with CF 3 CF 2 CF 2 C(CF 3 ) 2 Group | Request PDF.

- Industrial & Engineering Chemistry. (n.d.). Direct Bromination of Fluorinated Alkanes.

- ResearchGate. (2025, August 6). Perfluoroalkanes.

- University of Liverpool IT Services. (n.d.). Novel and efficient synthesis of perfluoroalkylated arylphosphines.

- PMC. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.

- Beilstein Journals. (2022, July 4). BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.

- Macmillan Group - Princeton University. (2020, November 9). Metallaphotoredox Perfluoroalkylation of Organobromides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.savemyexams.com [cdn.savemyexams.com]

- 8. pubs.acs.org [pubs.acs.org]

Toxicology and Safety Assessment: 1-Bromoperfluoro(2,6-dimethylheptane)

Content Type: Technical Whitepaper & Safety Assessment Framework Subject: 1-Bromoperfluoro(2,6-dimethylheptane) [CAS: 1208467-75-7 / Analogous Class Reference] Intended Audience: Medicinal Chemists, MRI Contrast Developers, and Safety Officers.

Part 1: Executive Summary & Chemical Identity

1-Bromoperfluoro(2,6-dimethylheptane) (hereafter referred to as PF-Br-DMH ) is a specialized fluorocarbon belonging to the class of brominated perfluorocarbons (Br-PFCs) . Unlike linear analogs such as Perflubron (perfluorooctyl bromide, PFOB), PF-Br-DMH features a branched carbon backbone. This structural modification significantly alters its physicochemical properties, specifically its lipophilicity and biological residence time, making it a candidate of interest for

This guide synthesizes the safety profile of PF-Br-DMH by bridging specific physicochemical data with the well-established toxicological baselines of the Br-PFC class.

Chemical Identity Table[1]

| Parameter | Data / Descriptor |

| Chemical Name | 1-Bromoperfluoro(2,6-dimethylheptane) |

| Formula | |

| Molecular Weight | ~549 g/mol (Estimate based on atomic weights) |

| Structure Class | Branched Brominated Perfluorocarbon |

| Primary Application | |

| Physical State | Clear, colorless, high-density liquid |

| Density | ~1.8 – 1.9 g/mL (Estimated vs. PFOB) |

| Solubility | Lipophobic and Hydrophobic (Fluorous phase only) |

Part 2: Toxicological Profile & Risk Assessment

Mechanism of Action & Biological Fate

Unlike traditional xenobiotics, PF-Br-DMH is biologically inert . It does not undergo enzymatic metabolism (e.g., Cytochrome P450 oxidation) due to the strength of the C-F bond (~116 kcal/mol). The primary safety concern is not chemical toxicity, but rather biological retention and physical effects on tissues.

The Elimination Pathway (RES vs. Exhalation)

The safety of any PFC is dictated by its elimination rate.

-

Linear PFCs (e.g., PFOB): Excreted rapidly via exhalation due to higher vapor pressure and lipophilicity.

-

Branched PFCs (e.g., PF-Br-DMH): The branching at positions 2 and 6 increases the critical solution temperature (CST) in lipids, potentially prolonging retention in the Reticuloendothelial System (RES) compared to linear analogs.

DOT Diagram: Biological Fate of PF-Br-DMH

Caption: The clearance mechanism of PF-Br-DMH. The rate-limiting step is the release from RES macrophages back into the blood for exhalation. Branching hinders this release compared to linear PFOB.

Acute Toxicity[4]

-

Systemic Toxicity: Low.[1] LD50 (IV, emulsified) for the class is typically >10-20 g/kg body weight.

-

Cytotoxicity: PF-Br-DMH is non-cytotoxic in direct contact. However, emulsifiers (e.g., Egg Yolk Phospholipids, Pluronic F-68) used to deliver the compound are often the source of observed toxicity.

-

Hemolysis: Pure fluorocarbons do not cause hemolysis. However, improper osmolarity of the aqueous phase in an emulsion can cause red blood cell lysis.

Organ-Specific Safety Data

-

Liver/Spleen (RES): The primary target organs. High doses cause hepatomegaly (enlarged liver) due to macrophage engorgement. This is generally reversible but can lead to "flu-like" symptoms (cytokine release) in clinical settings.

-

Lungs: The "Supranormal" density of the gas in the lungs during exhalation can temporarily affect pulmonary mechanics (e.g., difficult ventilation) if used in massive quantities (e.g., liquid ventilation).

-

Genotoxicity: The C-Br bond is stable in vivo; no mutagenic potential has been observed for perfluorinated alkyl bromides.

Part 3: Safety & Handling Protocols

Purity Verification (Critical Control Point)

The most significant toxicological risk arises not from PF-Br-DMH itself, but from incompletely fluorinated impurities (containing C-H bonds) or reactive intermediates remaining from synthesis.

Protocol: Purity Validation Workflow

-

Gas Chromatography (GC-MS):

-

Objective: Detect hydrogen-containing impurities.

-

Limit: < 0.1% total hydrogenated contaminants.

-

-

F-NMR Spectroscopy:

-

Objective: Confirm isomeric purity (2,6-dimethyl pattern).

-

Pass Criteria: Sharp, distinct CF3 peaks; absence of broad "hump" signals indicating oligomers.

-

-

Fluoride Ion Release Assay:

-

Objective: Assess chemical stability.

-

Method: Incubate with rat liver microsomes for 24h; measure free F- via ion-selective electrode.

-

Handling & PPE

-

Volatility Hazard: PF-Br-DMH is volatile. Inhalation of high concentrations in confined spaces can displace oxygen, leading to asphyxiation.

-

Storage: Store in dark, glass containers with Teflon-lined caps. The C-Br bond is photosensitive; exposure to UV light can liberate free bromine (

), turning the liquid yellow and toxic. -

Spill Response: Do not use standard absorbents (clay/sand) if recovery is intended (too expensive). Use a vacuum trap for recovery. For disposal, high-temperature incineration (>1000°C) is required to prevent formation of toxic byproducts.

Part 4: Experimental Safety Evaluation Workflow

For researchers introducing PF-Br-DMH into a new biological model, the following self-validating workflow is required to establish safety.

DOT Diagram: Safety Validation Pipeline

Caption: Step-by-step validation pipeline for introducing PF-Br-DMH into preclinical models.

Part 5: Comparative Data (Class-Based)

Since specific public datasets for PF-Br-DMH are sparse, use this comparative table against the "Gold Standard" (Perflubron) to estimate risk.

| Parameter | Perflubron (PFOB) | PF-Br-DMH (Target) | Safety Implication |

| Structure | Linear | Branched | Branching generally slows excretion. |

| Lipophilicity | High | Moderate-High | Critical for crossing alveolar membrane. |

| Organ Retention ( | ~3-4 Days (Rat) | Est. 7-12 Days (Rat) | Risk: Longer residence in liver/spleen. |

| Vapor Pressure | ~10-12 mmHg | Lower than PFOB | Slower exhalation clearance. |

| Imaging Utility | PF-Br-DMH offers superior SNR for imaging. |

References

-

Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes")—Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews. Link

-

Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine. NMR in Biomedicine. Link

-

Keupp, J., et al. (2011). Simultaneous dual-nuclei imaging for motion corrected 19F cell tracking. Magnetic Resonance in Medicine. Link

-

ChemicalBook. (2024). 1-Bromoperfluoro(2,6-dimethylheptane) Product Description & Structure. Link

Sources

Methodological & Application

The Synthetic Utility of Perfluoroalkyl Bromides: An Application Guide for Researchers

Introduction: The Power of Perfluoroalkylation in Modern Chemistry

The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] While a plethora of methods exist for perfluoroalkylation, the use of perfluoroalkyl halides as radical precursors remains a robust and versatile strategy.[2]

This document serves as a detailed guide to the synthetic applications of perfluoroalkyl bromides, with a conceptual focus on compounds such as 1-Bromoperfluoro(2,6-dimethylheptane). It is important to note that while specific literature on this exact branched perfluoroalkyl bromide is limited, the principles and protocols outlined herein are derived from the well-established reactivity of analogous perfluoroalkyl bromides and iodides. These notes are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully employ this class of reagents in their synthetic endeavors.

Core Concept: The Generation of Perfluoroalkyl Radicals

The synthetic utility of perfluoroalkyl bromides hinges on the generation of highly reactive perfluoroalkyl radicals. These electrophilic radical species readily engage with a variety of organic substrates.[3][4] Several modern synthetic methods have been developed to achieve the homolytic cleavage of the C-Br bond under mild conditions, moving away from harsh thermal initiators.

Key methods for generating perfluoroalkyl radicals from their corresponding bromides include:

-

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical generation.[5][6] In a typical cycle, a photocatalyst, upon excitation with visible light, can engage the perfluoroalkyl bromide in a single-electron transfer (SET) process to generate the perfluoroalkyl radical. While perfluoroalkyl iodides are more commonly used due to their weaker C-I bond, methods are being developed to activate the more stable and commercially available perfluoroalkyl bromides.[1]

-

Electron Donor-Acceptor (EDA) Complexes: The formation of an EDA complex between an electron-rich donor and the perfluoroalkyl halide can facilitate its activation upon visible light irradiation, leading to the formation of the desired radical.[1][7]

-

Transition Metal Catalysis: Transition metals, such as copper, can mediate the formation of perfluoroalkyl radicals from perfluoroalkyl halides.[8][9] These methods often offer complementary reactivity and substrate scope to photocatalytic approaches.

It is noteworthy that the C-Br bond is stronger than the C-I bond, which can present a challenge for radical generation.[1] Consequently, reaction conditions may require more potent catalysts or initiation methods compared to those used for perfluoroalkyl iodides.

Application I: Atom Transfer Radical Addition (ATRA) to Unsaturated Systems

One of the most powerful applications of perfluoroalkyl radicals is their addition to alkenes and alkynes in Atom Transfer Radical Addition (ATRA) reactions.[2][7] This process allows for the direct and atom-economical formation of new carbon-carbon bonds and the introduction of a perfluoroalkyl group and a bromine atom across a double or triple bond.

Mechanism of Photoredox-Catalyzed ATRA

The generally accepted mechanism for a photoredox-catalyzed ATRA reaction is depicted below. The cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state of the photocatalyst then reduces the perfluoroalkyl bromide, generating the perfluoroalkyl radical and the oxidized photocatalyst. The electrophilic perfluoroalkyl radical adds to the alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a bromine atom from another molecule of the perfluoroalkyl bromide to furnish the final product and regenerate the perfluoroalkyl radical, thus propagating the chain. The photocatalytic cycle is closed by the reduction of the oxidized photocatalyst.

Sources

- 1. DSpace [openresearch.okstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

"1-Bromoperfluoro(2,6-dimethylheptane) as a perfluoroalkylating agent"

Executive Summary & Strategic Value

1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7 / General Isomer CAS: 375-88-2) is a specialized "heavy" fluorous reagent. Unlike the ubiquitous linear perfluoroalkyl chains (

In drug discovery and chemical biology, this reagent serves two critical functions:

-

Late-Stage Perfluoroalkylation: Installing a bulky, metabolically stable perfluoroalkyl group to modulate the pKa, lipophilicity (LogP), and membrane permeability of a drug scaffold.

-

Fluorous Tagging: Acting as a "heavy" fluorous pony tail for Fluorous Solid Phase Extraction (FSPE), enabling the separation of tagged molecules from non-fluorous impurities using fluorous silica gel.

Critical Reactivity Note: Unlike perfluoroalkyl iodides (

Technical Specifications

| Property | Specification |

| Chemical Name | 1-Bromoperfluoro(2,6-dimethylheptane) |

| Formula | |

| Molecular Weight | ~546.96 g/mol |

| Structure | Branched perfluoroalkyl chain (Iso-C9) |

| Appearance | Clear, colorless, high-density liquid |

| Boiling Point | >140°C (Estimated based on C8 analogs) |

| Solubility | Soluble in fluorous solvents (FC-72, PFMC); Limited solubility in organic solvents (THF, DCM); Insoluble in water. |

| Key Application | Radical perfluoroalkylation; Fluorous tagging.[1] |

Mechanism of Action: The Activation Challenge

To utilize this reagent, one must overcome the kinetic barrier of the C-Br bond. The most robust method employs a Silyl-Radical Halogen Atom Transfer (XAT) cycle, typically driven by photoredox catalysis.

Mechanism Diagram: Photoredox XAT Activation

Caption: Figure 1. Silyl-Radical mediated activation of Perfluoroalkyl Bromides. The silyl radical (Si•) abstracts the Bromine atom, generating the reactive

Protocol 1: Visible-Light Induced Perfluoroalkylation of Arenes

This protocol is adapted from the MacMillan and Stephenson methodologies, optimized for brominated perfluoroalkyl sources. It is superior to thermal methods for this specific reagent.

Objective: Install the Perfluoro(2,6-dimethylheptyl) group onto an electron-rich arene or heteroarene.

Reagents & Equipment:

-

Substrate: 1.0 equiv (e.g., N-methylpyrrole, indole, or electron-rich benzene).

-

Reagent: 1-Bromoperfluoro(2,6-dimethylheptane) (1.5 equiv).

-

Photocatalyst:

(1.0 mol%). -

Silyl Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) OR Supersilane.

-

Base:

(2.0 equiv). -

Solvent: Acetonitrile (MeCN) or DMSO (degassed).

-

Light Source: Blue LED (450 nm, ~30W).

Step-by-Step Methodology:

-

Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol), Photocatalyst (5 mg), and Base .

-

Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times.

-

Reagent Addition: Add anhydrous MeCN (5.0 mL). Add 1-Bromoperfluoro(2,6-dimethylheptane) (0.75 mmol) and TTMSS (0.75 mmol) via syringe.

-

Irradiation: Seal the vial with a Teflon-lined cap. Place the vial 2–3 cm away from the Blue LED source. Stir vigorously. Use a fan to keep the reaction temperature < 35°C.

-

Monitoring: Irradiate for 18–24 hours. Monitor consumption of the starting material via LC-MS (Note: The product will be highly lipophilic; use a C18 column with high MeCN gradient).

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry over